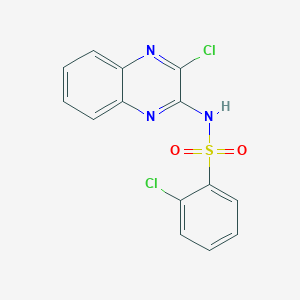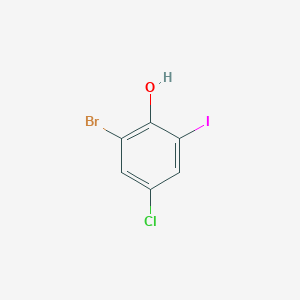
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate is an organic compound with the molecular formula C12H16BrNO3. It is a derivative of pyridine and is used in various chemical reactions and applications, particularly in organic synthesis and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate typically involves the reaction of tert-butyl bromoacetate with 2-bromo-6-methylpyridine-3-ol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may include crystallization or distillation techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate is used in various scientific research applications, including:
Organic synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.
Material science: In the preparation of functionalized polymers and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The pyridine ring can participate in coordination chemistry with metal ions, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl bromoacetate: Used as an intermediate in organic synthesis and pharmaceutical production.
2-Bromo-6-methylpyridine-3-ol: A precursor in the synthesis of Tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate.
Uniqueness
This compound is unique due to its combination of a pyridine ring with a tert-butyl ester group, providing distinct reactivity and applications in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C12H16BrNO3 |
|---|---|
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
tert-butyl 2-(2-bromo-6-methylpyridin-3-yl)oxyacetate |
InChI |
InChI=1S/C12H16BrNO3/c1-8-5-6-9(11(13)14-8)16-7-10(15)17-12(2,3)4/h5-6H,7H2,1-4H3 |
Clé InChI |
ZNMHLVJHDPKIRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)OCC(=O)OC(C)(C)C)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 1-[6-(2-Hydroxy-5-methylphenyl)-2-pyridyl]-5-(trifluoromethyl)pyrazole-4-carboxylate](/img/structure/B8590805.png)





